molecular formula C7H12ClN B12289526 (3S)-3-ethynylpiperidine;hydrochloride

(3S)-3-ethynylpiperidine;hydrochloride

Cat. No.: B12289526
M. Wt: 145.63 g/mol
InChI Key: DOVRPBHQYGSJIU-OGFXRTJISA-N
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Description

(3S)-3-ethynylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The this compound is characterized by the presence of an ethynyl group attached to the third carbon atom in the piperidine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethynylpiperidine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethynylpiperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-3-ethynylpiperidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-ethynylpiperidine;hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethynylpyrrolidine;hydrochloride: Similar structure but with a five-membered ring.

    (3S)-3-ethynylmorpholine;hydrochloride: Similar structure but with an oxygen atom in the ring.

Uniqueness

(3S)-3-ethynylpiperidine;hydrochloride is unique due to its specific ring structure and the presence of the ethynyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

(3S)-3-ethynylpiperidine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H/t7-;/m1./s1

InChI Key

DOVRPBHQYGSJIU-OGFXRTJISA-N

Isomeric SMILES

C#C[C@@H]1CCCNC1.Cl

Canonical SMILES

C#CC1CCCNC1.Cl

Origin of Product

United States

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